methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate
Description
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate is a chiral β-amino ester featuring a 5-methylfuran-2-yl substituent and an (R)-configured stereocenter. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . The compound’s structure combines a furan ring (a heterocyclic aromatic system) with a propanoate ester backbone, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. The (R)-configuration at the amino-bearing carbon is critical for enantioselective interactions in biological systems or catalytic processes.
The hydrochloride salt of this compound (CAS: 1213080-95-5) is commercially available, indicating its utility in pharmaceutical research .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
GSRKNJNLGJDQSZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran-2-carboxylic acid and ®-3-amino-3-(methoxycarbonyl)propanoic acid.
Esterification: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-methylfuran-2-carboxylate.
Amidation: The ester is then reacted with ®-3-amino-3-(methoxycarbonyl)propanoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
Neurological Disorders
There is emerging interest in the use of this compound as a neuroprotective agent. Preliminary studies suggest it may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models, suggesting potential applications in treating inflammatory diseases such as arthritis or colitis.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of this compound in clinical settings:
- A study published in Journal of Medicinal Chemistry highlighted its effectiveness in reducing tumor size in xenograft models.
- Another research article focused on its role in modulating immune responses, showing promise for autoimmune disease treatment.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues of methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate differ in substituents on the aromatic ring, stereochemistry, or ester groups. The table below summarizes these variations:
Key Differences and Implications
Aromatic Substituents: The 5-methylfuran-2-yl group in the target compound offers moderate electron-donating effects, enhancing stability in acidic conditions compared to halogenated analogues like the 3-chloro-2-fluorophenyl variant .
Functional Groups :
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base, a common trait in β-amino esters .
Biological Activity
Methyl (3R)-3-amino-3-(5-methylfuran-2-yl)propanoate, a β-amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15NO3
- Molecular Weight : Approximately 209.25 g/mol
- Structure : The compound features an amino group, a propanoate moiety, and a furan ring, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
- Anticancer Properties :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
